3-Fluorophenylglyoxal hydrate
Overview
Description
Cyclohexanone is an organic compound with the molecular formula C₆H₁₀O. It is a six-carbon cyclic molecule with a ketone functional group. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde. Cyclohexanone is slightly soluble in water and miscible with common organic solvents. It is primarily used as a precursor to nylon, with millions of tonnes produced annually .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone can be synthesized through several methods:
Oxidation of Cyclohexane: This is the most common industrial method, where cyclohexane is oxidized in air using cobalt catalysts to produce cyclohexanone and cyclohexanol.
Hydrogenation of Phenol: Phenol can be hydrogenated to produce cyclohexanone.
Oxidation of Cyclohexanol: Cyclohexanol can be oxidized to cyclohexanone using various oxidizing agents.
Industrial Production Methods: The industrial production of cyclohexanone predominantly involves the air oxidation of cyclohexane. This process produces a mixture of cyclohexanol and cyclohexanone, often referred to as “KA Oil” (Ketone-Alcohol oil). The cyclohexanol is further dehydrogenated to yield more cyclohexanone .
Chemical Reactions Analysis
Cyclohexanone undergoes various chemical reactions, including:
Oxidation: Cyclohexanone can be oxidized to adipic acid, a key intermediate in the production of nylon.
Reduction: It can be reduced to cyclohexanol using reducing agents like sodium borohydride.
Substitution: Cyclohexanone can undergo nucleophilic substitution reactions, such as the formation of oximes when reacted with hydroxylamine.
Common Reagents and Conditions:
Oxidizing Agents: Nitrous oxide, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products:
Adipic Acid: Formed through oxidation.
Cyclohexanol: Formed through reduction.
Cyclohexanone Oxime: Formed through substitution with hydroxylamine.
Scientific Research Applications
Cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: Cyclohexanone is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: Cyclohexanone is a key precursor in the production of nylon, paints, varnishes, and coatings.
Mechanism of Action
Cyclohexanone exerts its effects primarily through its ketone functional group. It can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions .
Comparison with Similar Compounds
Cyclohexanone can be compared with other cyclic ketones such as cyclopentanone and cycloheptanone:
Cyclopentanone: A five-carbon cyclic ketone with similar chemical properties but a different ring size.
Cycloheptanone: A seven-carbon cyclic ketone with a larger ring size and slightly different reactivity.
Uniqueness of Cyclohexanone: Cyclohexanone’s six-membered ring structure provides a balance between ring strain and stability, making it a versatile intermediate in various chemical processes. Its widespread use in the production of nylon highlights its industrial significance .
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFHAWFFIQFSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382547 | |
Record name | 3-Fluorophenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121247-01-6 | |
Record name | 3-Fluorophenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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